![molecular formula C12H9FN2O2S2 B2410667 3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 339021-12-4](/img/structure/B2410667.png)
3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C12H8FN3O2S2 It is known for its unique structure, which includes a fluorobenzyl group, a sulfonyl group, and an isothiazole ring
准备方法
The synthesis of 3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is assembled by coupling the intermediates under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用机制
The mechanism of action of 3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorobenzyl group may enhance its binding affinity and specificity for certain targets, while the isothiazole ring can contribute to its overall stability and reactivity.
相似化合物的比较
3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile can be compared with other similar compounds, such as:
3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.
3-[(4-Methylbenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile:
3-[(4-Bromobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile: The bromobenzyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
属性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPHGVYAVWCBRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

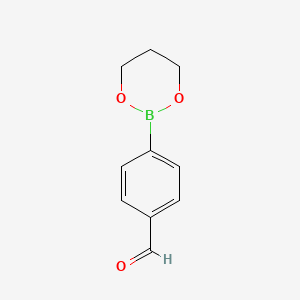
![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)
![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)
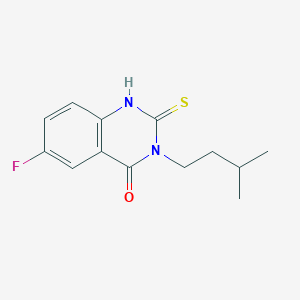
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
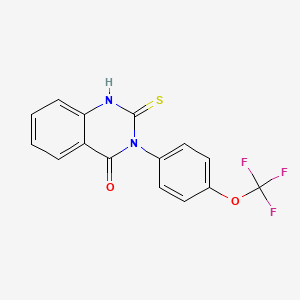
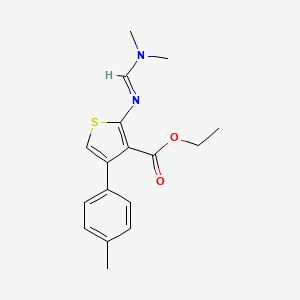
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
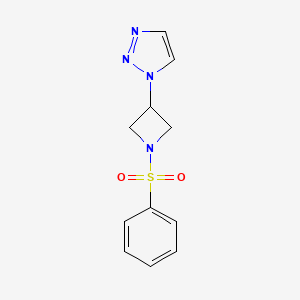
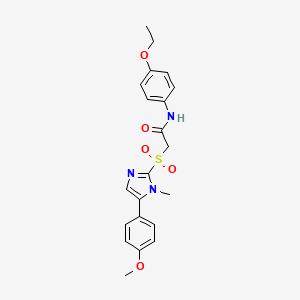
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
![14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one](/img/structure/B2410607.png)
